N-(4-bromo-2-methylphenyl)thiolan-3-amine
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Overview
Description
N-(4-bromo-2-methylphenyl)thiolan-3-amine is a chemical compound with the molecular formula C11H14BrNS and a molecular weight of 272.20456 . This compound is characterized by the presence of a bromine atom, a methyl group, and a thiolan-3-amine moiety attached to a phenyl ring. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of N-(4-bromo-2-methylphenyl)thiolan-3-amine involves several steps. One common method includes the reaction of 4-bromo-2-methylphenylamine with thiolane-3-one under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
N-(4-bromo-2-methylphenyl)thiolan-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
N-(4-bromo-2-methylphenyl)thiolan-3-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-methylphenyl)thiolan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
N-(4-bromo-2-methylphenyl)thiolan-3-amine can be compared with other similar compounds, such as:
N-(4-bromophenyl)thiolan-3-amine: Similar structure but lacks the methyl group.
N-(4-chloro-2-methylphenyl)thiolan-3-amine: Similar structure but with a chlorine atom instead of bromine.
N-(4-bromo-2-methylphenyl)thiolan-2-amine: Similar structure but with the amine group at a different position.
Properties
Molecular Formula |
C11H14BrNS |
---|---|
Molecular Weight |
272.21 g/mol |
IUPAC Name |
N-(4-bromo-2-methylphenyl)thiolan-3-amine |
InChI |
InChI=1S/C11H14BrNS/c1-8-6-9(12)2-3-11(8)13-10-4-5-14-7-10/h2-3,6,10,13H,4-5,7H2,1H3 |
InChI Key |
GPLIJWMRBHTFJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC2CCSC2 |
Origin of Product |
United States |
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